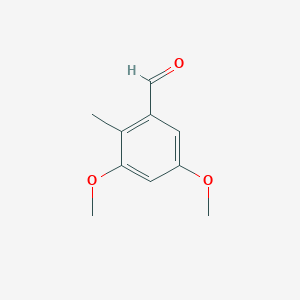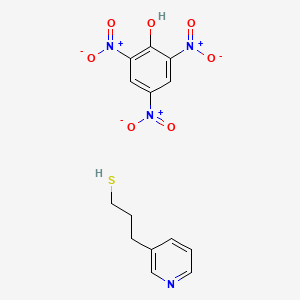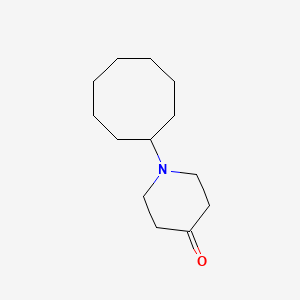![molecular formula C12H11AsN2O3 B13998339 {4-[(e)-Phenyldiazenyl]phenyl}arsonic acid CAS No. 2922-36-3](/img/structure/B13998339.png)
{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-phenyldiazenylphenyl)arsonic acid typically involves the Bart reaction, which is a well-known method for synthesizing aromatic arsonic acids. This reaction involves the interaction of a diazonium salt with an inorganic arsenic compound . The general reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of (4-phenyldiazenylphenyl)arsonic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(4-phenyldiazenylphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic (V) oxide under specific conditions.
Reduction: Reduction reactions can convert the arsonic acid group to arsonous acid.
Substitution: The azo group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields arsenic (V) oxide, while reduction can produce arsonous acid derivatives.
Scientific Research Applications
(4-phenyldiazenylphenyl)arsonic acid has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological processes involving arsenic compounds.
Mechanism of Action
The mechanism of action of (4-phenyldiazenylphenyl)arsonic acid involves its interaction with molecular targets and pathways within cells. The compound can generate free radicals and induce oxidative damage, which is a common mechanism of arsenic toxicity . Additionally, it may interact with specific enzymes and proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-aminophenyl)arsonic acid: This compound shares the arsonic acid functional group but differs in the presence of an amino group instead of an azo group.
Arsanilic acid: Another similar compound, arsanilic acid, is used in veterinary medicine and has a different substitution pattern on the aromatic ring.
Uniqueness
(4-phenyldiazenylphenyl)arsonic acid is unique due to the combination of azo and arsonic acid functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility compared to other similar compounds.
Properties
CAS No. |
2922-36-3 |
|---|---|
Molecular Formula |
C12H11AsN2O3 |
Molecular Weight |
306.15 g/mol |
IUPAC Name |
(4-phenyldiazenylphenyl)arsonic acid |
InChI |
InChI=1S/C12H11AsN2O3/c16-13(17,18)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H2,16,17,18) |
InChI Key |
RMLNYDMVQMFRDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
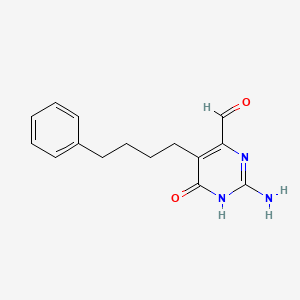
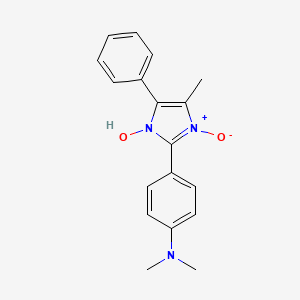
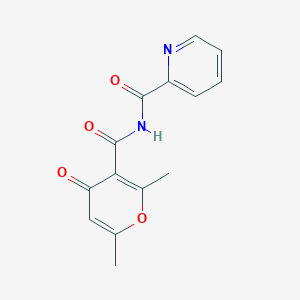
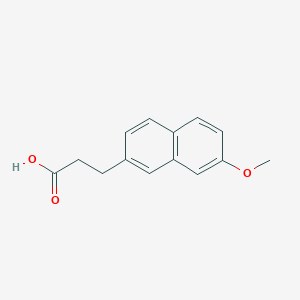
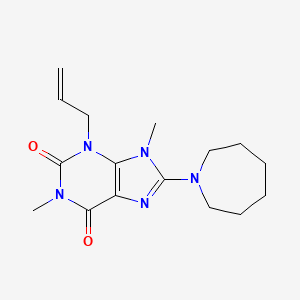
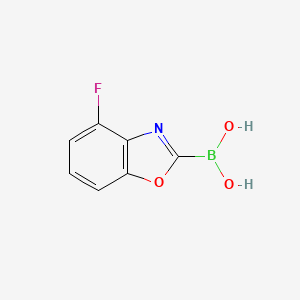
![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
![Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B13998289.png)
